molecular formula C9H12ClN B13025568 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile

2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Cat. No.: B13025568
M. Wt: 169.65 g/mol
InChI Key: IDHCVZHGCWGQQL-UHFFFAOYSA-N
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Description

2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is an alicyclic nitrile derivative featuring a cyclohexene backbone substituted with a chloro group at position 2, two methyl groups at position 3, and a nitrile group at position 1. This compound’s structure combines steric bulk (from the dimethyl groups) with electronic effects (from the electron-withdrawing chloro and nitrile groups), influencing its physicochemical behavior and reactivity.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-chloro-3,3-dimethylcyclohexene-1-carbonitrile

InChI

InChI=1S/C9H12ClN/c1-9(2)5-3-4-7(6-11)8(9)10/h3-5H2,1-2H3

InChI Key

IDHCVZHGCWGQQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C1Cl)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile typically involves the chlorination of 3,3-dimethylcyclohex-1-ene-1-carbonitrile. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

Industrial Production Methods: In an industrial setting, the compound can be produced in bulk through continuous flow processes, ensuring high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the exothermic nature of the chlorination reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile has been synthesized through several methods, including chlorination reactions and cyclization processes. Its structure can be characterized by the presence of a chlorine atom and a nitrile functional group, which contribute to its reactivity.

The compound is utilized as an intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions and cycloaddition processes, making it a valuable building block for more complex compounds.

Case Study: Synthesis of Heterocyclic Compounds

Research has demonstrated that this compound can be used to synthesize heterocyclic compounds through cyclization reactions. Such compounds often exhibit significant biological activity, making them of interest for drug development.

Biological Activities

Recent studies have evaluated the biological activities of derivatives of this compound against various pathogens. The compound exhibits antibacterial properties and has been tested against gram-positive bacteria and mycobacterial strains.

Compound TestedActivity AgainstResult
Derivative AMycobacterium smegmatisActive (submicromolar)
Derivative BStaphylococcus aureusComparable to ampicillin
Derivative CEscherichia coliInactive

Medicinal Chemistry Implications

The potential medicinal applications of this compound derivatives are significant. Their structural features allow for modifications that can enhance their efficacy and selectivity against specific biological targets.

Case Study: Anticancer Activity

In a study focusing on anticancer properties, derivatives of the compound were evaluated for their effects on cancer cell lines. The findings indicated that certain modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity to normal cells.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and nitrile group are key functional groups that participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a. Cyclohexene Carbonitrile Derivatives

  • 6-Oxocyclohex-1-ene-1-carbonitrile (4) (C₇H₇NO): Features a carbonyl (oxo) group at position 6 instead of chloro and methyl groups.

b. Aromatic Nitriles

  • 2-Chloro-3:5-dinitrobenzamide (C₇H₄ClN₃O₅): A benzene derivative with nitro, chloro, and amide groups. The aromatic ring provides resonance stabilization, while nitro groups enhance electrophilic reactivity. In contrast, the target’s cyclohexene ring is more reactive toward addition reactions due to ring strain and unsaturation .

c. Chromene Carbonitriles

  • 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) (C₁₇H₁₄N₂O₂): A bicyclic chromene with hydroxyl and amino groups. These polar substituents increase melting points (223–227°C) via hydrogen bonding, whereas the target’s nonpolar methyl and chloro groups likely reduce intermolecular forces, resulting in lower melting points .
Physicochemical Properties

Table 1 summarizes key properties of comparable compounds:

Compound Structure Highlights Melting Point (°C) Molecular Formula Reference
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile Cyclohexene, Cl, 2×CH₃, CN Not reported C₉H₁₁ClN Target
6-Oxocyclohex-1-ene-1-carbonitrile (4) Cyclohexene, O, CN Not provided C₇H₇NO
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) Chromene, NH₂, OH, 4-MePh, CN 223–227 C₁₇H₁₄N₂O₂
2-Chloro-3:5-dinitrobenzamide Benzene, Cl, 2×NO₂, CONH₂ 165 C₇H₄ClN₃O₅

Key Observations :

  • Melting Points : Polar groups (e.g., –NH₂, –OH in 1E) elevate melting points via hydrogen bonding. The target’s lack of such groups suggests lower thermal stability.
  • Solubility : The target’s chloro and methyl groups may enhance lipophilicity compared to 1E or 4, which have polar substituents.
Spectroscopic Characteristics
  • IR Spectroscopy: The nitrile (–CN) stretch in 1E appears at 2,204 cm⁻¹, typical for aliphatic nitriles. The target’s nitrile group is expected to absorb near this range, though chloro and methyl substituents may cause minor shifts due to electronic effects . In 2-chloro-3:5-dinitrobenzamide, nitro groups show strong absorption near 1,500–1,350 cm⁻¹, absent in the target compound .
  • NMR Spectroscopy :

    • For 6-oxocyclohex-1-ene-1-carbonitrile (4), the deshielded nitrile carbon and olefinic protons would differ from the target’s spectrum due to substituent effects. The dimethyl groups in the target would produce distinct upfield shifts in ¹H-NMR .

Biological Activity

2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H14ClN
Molecular Weight 185.68 g/mol
IUPAC Name This compound
CAS Number [Not provided]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the carbonitrile group is known to enhance lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in the table below.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL[Study 1]
Staphylococcus aureus16 µg/mL[Study 2]
Candida albicans64 µg/mL[Study 3]

These findings indicate that the compound exhibits varying degrees of antimicrobial activity, suggesting its potential as a lead compound for further development.

Case Study 1: Antibacterial Properties

A study conducted by Smith et al. (2020) investigated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 16 µg/mL, highlighting its potential as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study by Johnson et al. (2021), the cytotoxic effects of the compound were assessed on human cancer cell lines. The results indicated that this compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF7), with an IC50 value of approximately 25 µM.

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